N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide
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Description
N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
- Synthetic Pathways: The compound is derived from the reaction of ethyl 2-arylhydrazono-3-butyrates with 2-cyano-N-(4-methylphenyl) acetamide and 2-cyano-N-(thiazol-2-yl)acetamide, resulting in pyridinedione and pyridazine derivatives (Rady & Barsy, 2006).
- Structural Confirmation: Analytical and spectral analysis confirms the chemical structures of the derived compounds (Rady & Barsy, 2006).
Pharmacological and Biological Applications
- Insecticidal Properties: Some derivatives have been assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating potential utility in pest control (Fadda et al., 2017).
- Antimalarial Activity: Certain derivatives have been investigated for antimalarial activity and were found to exhibit potent effects in vitro (Fahim & Ismael, 2021).
Potential in Material Science and Chemistry
- Base Oil Improvement: Some pyridazinone derivatives, including this compound, have been explored for their role in enhancing the properties of base oils, demonstrating potential applications in industrial chemistry (Nessim, 2017).
Miscellaneous Applications
- Antioxidant Properties: Research indicates that certain derivatives of this compound possess significant antioxidant activity, which could be relevant in various fields including food preservation and pharmacology (Kadhum et al., 2011).
- Anti-inflammatory Applications: Some derivatives have shown promising results in anti-inflammatory assays, indicating potential for pharmaceutical development (Hernández-Vázquez et al., 2018).
properties
IUPAC Name |
2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-4-11-27-21(30)19-20(25-22(32-19)26-12-6-7-13-26)28(23(27)31)14-17(29)24-18-15(3)9-8-10-16(18)5-2/h8-10H,4-7,11-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMYAXFFCFWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=CC=C4CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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